5-methoxycarbonyl-1H-indazole-3-carboxylic acid
Overview
Description
1H-Indazole-3,5-dicarboxylic acid 5-methyl ester is a chemical compound with the molecular formula C10H8N2O4 . It has a molecular weight of 220.18 . The IUPAC name for this compound is 5-(methoxycarbonyl)-1H-indazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester and similar compounds has been a topic of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester is 1S/C10H8N2O4/c1-16-10(15)5-2-3-7-6(4-5)8(9(13)14)12-11-7/h2-4H,1H3,(H,11,12)(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester are not mentioned in the search results, the compound is likely to participate in reactions typical of esters and indazoles .Physical and Chemical Properties Analysis
The compound has a molecular weight of 220.18 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis : A study by Murugavel et al. (2010) involved the synthesis of novel tetrahydro-1H-indazoles by conventional methods, offering insights into the structural aspects and stereochemistry of indazoles, which could be relevant for understanding compounds like 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Enthalpy of Formation Studies : Orozco-Guareño et al. (2019) reported on the enthalpy of formation for various indazoles, including 1H-indazole derivatives. Such thermodynamic data are essential for the understanding of the stability and reactivity of these compounds (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).
Nucleophilic Substitution Reactions : Teixeira et al. (2006) described the synthesis of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains. These findings could be applicable to the manipulation of 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester for specific functional purposes (Teixeira, Ramos, Antunes, Curto, Duarte, & Bento, 2006).
Synthesis of Novel Derivatives : Reddy et al. (2015) synthesized new derivatives of 1H-indazole-3-carboxylic acid. Their methods and findings could provide insights into novel ways of derivatizing 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester (Reddy, Gogireddy, Dubey, B, & B, 2015).
Antibacterial Activity Research : Iradyan et al. (2014) explored the synthesis of certain furan-2-carboxylic acid derivatives and studied their antibacterial properties. This research can be relevant for understanding the potential antibacterial applications of indazole derivatives (Iradyan, Iradyan, Tamazyan, Aivazyan, Panosyan, Paronikyan, & Stepanyan, 2014).
Chemical Imidization Process : Yamanaka et al. (2000) discussed the preparation of hyperbranched aromatic polyimides using a methyl ester precursor, which can be relevant for polymer chemistry applications involving indazole derivatives (Yamanaka, Jikei, & Kakimoto, 2000).
Mechanism of Action
Target of Action
The primary target of 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester is the Sphingosine-1 phosphate receptor-1 (S1P1) . S1P1 plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with its target, S1P1, and influences its activation and desensitization . Activation of S1P1 helps maintain the integrity of the endothelial barrier, while desensitization of S1P1 can lead to peripheral blood lymphopenia .
Biochemical Pathways
Given its target, it’s likely involved in the sphingosine-1-phosphate signaling pathway, which plays a key role in immune cell trafficking, endothelial development, and other critical biological processes .
Pharmacokinetics
The compound has a predicted boiling point of 4898±250 °C and a density of 1513±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The activation of S1P1 by 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester helps maintain the integrity of the endothelial barrier . On the other hand, desensitization of S1P1 can lead to peripheral blood lymphopenia , a condition characterized by low levels of lymphocytes in the blood.
Properties
IUPAC Name |
5-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-7-6(4-5)8(9(13)14)12-11-7/h2-4H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJGPVJOUUPTSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NN=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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